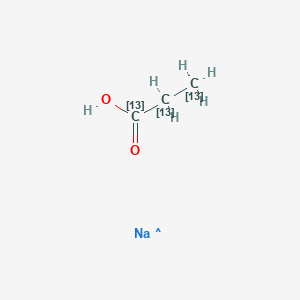
1,N6-Etheno-ara-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,N6-Etheno-ara-adenosine is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,N6-Etheno-ara-adenosine can be synthesized through various chemical reactions. One common method involves the treatment of 1,N6-etheno-adenosine with alkali, followed by nitrosation . This process results in the formation of the novel nucleoside.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques such as nucleophilic substitution and cyclization reactions. The compound is often produced in research laboratories for scientific studies and pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,N6-Etheno-ara-adenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1,N6-Etheno-ara-adenosine has several scientific research applications, including:
Mecanismo De Acción
1,N6-Etheno-ara-adenosine exerts its effects by inhibiting DNA synthesis and inducing apoptosis (programmed cell death) in cancer cells . The compound targets specific enzymes involved in nucleic acid metabolism, leading to the disruption of DNA replication and repair processes. This results in the accumulation of DNA damage and ultimately cell death.
Comparación Con Compuestos Similares
1,N6-Ethenoadenosine: Another purine nucleoside analogue with similar antitumor activity.
1,N4-Ethenocytidine: A cytidine analogue with potential antiviral and antitumor properties.
1,N2-Ethenoguanosine: A guanosine analogue used in the study of nucleic acid interactions.
Uniqueness: 1,N6-Etheno-ara-adenosine is unique due to its specific structure and mechanism of action. It has a distinct ability to inhibit DNA synthesis and induce apoptosis in cancer cells, making it a valuable tool in cancer research and therapy .
Propiedades
Fórmula molecular |
C12H13N5O4 |
|---|---|
Peso molecular |
291.26 g/mol |
Nombre IUPAC |
(2R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol |
InChI |
InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8?,9-,12-/m1/s1 |
Clave InChI |
LRPBXXZUPUBCAP-ITDQULNMSA-N |
SMILES isomérico |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H](C([C@H](O4)CO)O)O |
SMILES canónico |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)


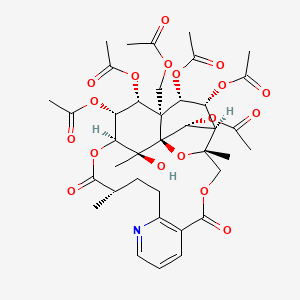

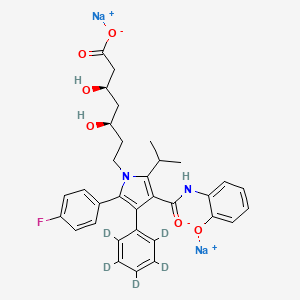
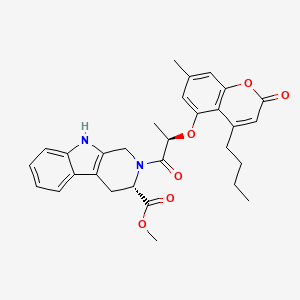
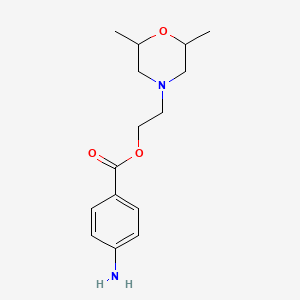
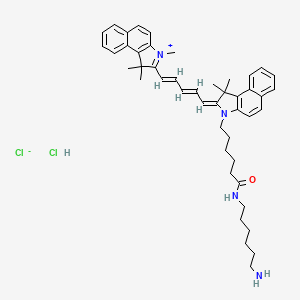
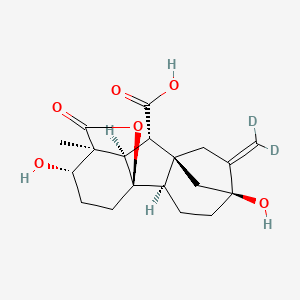
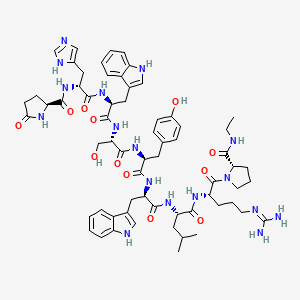
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399501.png)
